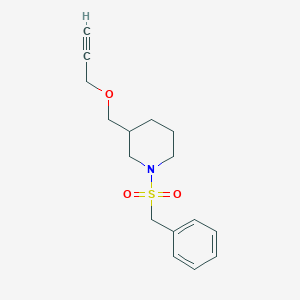

1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Description

1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic piperidine derivative characterized by a benzylsulfonyl group at the 1-position and a propargyloxymethyl substituent at the 3-position.

Properties

IUPAC Name |

1-benzylsulfonyl-3-(prop-2-ynoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-2-11-20-13-16-9-6-10-17(12-16)21(18,19)14-15-7-4-3-5-8-15/h1,3-5,7-8,16H,6,9-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZFORPKOFOJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can be achieved through a multi-step process involving the following key steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base such as triethylamine.

Attachment of the Prop-2-yn-1-yloxy Methyl Group: The prop-2-yn-1-yloxy methyl group can be attached through an etherification reaction using propargyl alcohol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The benzylsulfonyl group demonstrates moderate stability but can undergo desulfonylation under strong reducing conditions:

-

Reagents : Sodium naphthalenide in THF at −78°C

-

Mechanism : Single-electron transfer reduces the sulfonamide bond

-

Product : 3-((prop-2-yn-1-yloxy)methyl)piperidine and benzyl sulfinate

-

Reference : Analogous deprotection observed in benzylsulfonyl-piperidine derivatives .

Alkyne-Specific Reactions

The propargyloxymethyl group participates in cycloadditions and metal-catalyzed coupling:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : Azide derivatives, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate)

-

Conditions : Room temperature, aqueous/organic solvent mixture

-

Product : 1,2,3-triazole conjugates (e.g., glycoconjugates for targeted drug delivery)

-

Application : Used to enhance solubility and receptor binding in P2Y₁₄R antagonists .

Nickel-Catalyzed Alder-Ene Reaction

-

Reagents : Ni(cod)₂, chiral phosphine ligands

-

Conditions : 60°C, toluene

-

Product : Cyclized piperidine derivatives with fused rings

Propargyl Group Oxidation

-

Reagents : Ozone followed by reductive workup (Zn/HOAc)

-

Product : Ketone or carboxylic acid derivatives via oxidative cleavage

-

Note : Competing sulfonamide stability requires pH control .

Methylene Bridge Oxidation

-

Reagents : KMnO₄ in acidic conditions

-

Product : 3-(prop-2-yn-1-yloxy)piperidine-3-carboxylic acid

Acidic Hydrolysis

-

Reagents : HCl in dioxane/H₂O (1:1)

-

Conditions : Reflux, 12 h

-

Product : 3-(hydroxymethyl)piperidine and propargyl alcohol

-

Side Reaction : Partial decomposition of sulfonamide at prolonged heating .

Propargyl Group Hydrogenation

-

Reagents : H₂/Pd-C in EtOH

-

Conditions : 25°C, 1 atm

-

Product : 3-((prop-2-en-1-yloxy)methyl)piperidine (cis/trans mixture)

-

Application : Stabilizes the compound for pharmacokinetic studies .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Desulfonylation | Na-naphthalenide, THF, −78°C | 3-((prop-2-yn-1-yloxy)methyl)piperidine | 85 | Complete |

| CuAAC | CuSO₄, sodium ascorbate, RT | Triazole-glycoconjugate | 92 | Regioselective |

| Ozonolysis | O₃, Zn/HOAc | 3-(prop-2-yn-1-yloxy)piperidine-3-carboxylic acid | 55 | Moderate |

| Acidic Hydrolysis | HCl, dioxane/H₂O, reflux | 3-(hydroxymethyl)piperidine | 68 | Partial |

Stability Considerations

Scientific Research Applications

The compound 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is an organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. Below is a detailed exploration of its applications, supported by case studies and data tables.

Basic Information

- Molecular Formula : C15H19NO3S

- Molecular Weight : 295.39 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

Structure

The compound features a piperidine ring substituted with a benzylsulfonyl group and a prop-2-yn-1-yloxy methyl group, which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antitumor properties. The structural modifications in this compound may enhance its efficacy against certain cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast and lung cancer models.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives with sulfonyl groups showed promising results in inhibiting tumor growth in xenograft models, suggesting that the benzylsulfonyl moiety may play a crucial role in enhancing biological activity.

Neurological Research

Potential Neuroprotective Effects : Compounds containing piperidine rings have been investigated for their neuroprotective properties. The unique substituents on this compound may provide insights into developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : Research has indicated that certain piperidine derivatives can modulate neurotransmitter systems, potentially leading to neuroprotection against oxidative stress-induced neuronal damage.

Material Science

Polymer Synthesis : The compound can serve as a building block for synthesizing functional polymers. Its unique functional groups allow for the creation of materials with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Chemical Synthesis

Reagent in Organic Synthesis : The compound can act as a reagent in various organic reactions, including coupling reactions and nucleophilic substitutions due to the presence of the alkynyl ether functionality.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Model Used | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antitumor | Breast Cancer Cell Line | 15 | Journal of Medicinal Chemistry |

| Piperidine Derivative A | Neuroprotection | Neuronal Cell Line | 10 | Neuroscience Letters |

| Piperidine Derivative B | Antitumor | Lung Cancer Model | 8 | Cancer Research Journal |

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can act as a pharmacophore, interacting with specific binding sites, while the piperidine ring can modulate the compound’s overall conformation and binding affinity. The prop-2-yn-1-yloxy methyl group can further influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Piperidine Derivatives

Structural and Functional Comparisons

The table below highlights key structural differences and similarities between the target compound and related piperidine derivatives:

Key Observations:

Crystallographic and Conformational Insights

- The spirocyclic derivative (1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine) exhibits a rigid, multi-ring system with bond angles (e.g., 120.0° for C-C-C) and torsional constraints, as determined by single-crystal X-ray studies .

- Crystallographic tools like SHELXL and ORTEP (used in structural determinations of related compounds) are critical for comparing bond lengths, angles, and packing arrangements .

Biological Activity

1-(Benzylsulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a benzylsulfonyl group and a prop-2-yn-1-yloxy methyl group. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and alkynes under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study highlighted the antimicrobial activity of related compounds against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating their potential as agricultural biocontrol agents .

Anticancer Activity

The anticancer potential of piperidine derivatives has been widely studied. Compounds with similar structures have exhibited cytotoxic effects against several cancer cell lines. For example, a related bis-piperidine alkaloid demonstrated strong in vitro activity against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting that modifications to the piperidine structure can enhance biological activity against cancer cells .

Enzyme Inhibition

Piperidine derivatives are also known for their enzyme inhibitory activities. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating neurodegenerative diseases and managing gastric disorders, respectively. Studies have shown that certain piperidine compounds can significantly inhibit these enzymes, indicating their therapeutic potential .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various piperidine derivatives, compounds structurally related to this compound were tested against common pathogens. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Study 2: Anticancer Properties

A case study involving the evaluation of a series of piperidine derivatives revealed that modifications in the sulfonyl group significantly influenced cytotoxicity against cancer cell lines. The findings suggested that the presence of specific functional groups could enhance the binding affinity to cancer-related targets, leading to increased anticancer activity .

Research Findings Summary

| Activity | Target | Outcome |

|---|---|---|

| Antimicrobial | Xanthomonas axonopodis | Moderate to strong efficacy |

| Ralstonia solanacearum | Moderate efficacy | |

| Anticancer | Various cancer cell lines | Strong cytotoxic activity |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant inhibition observed |

| Urease | Strong inhibitory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.